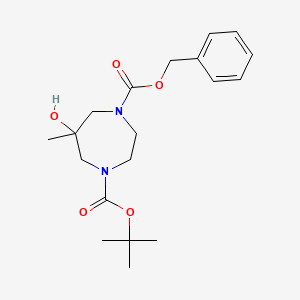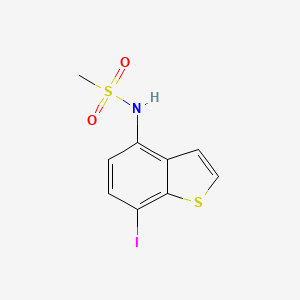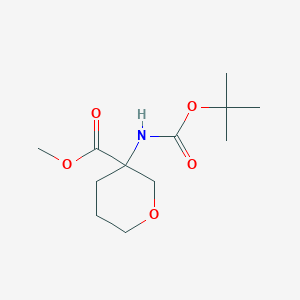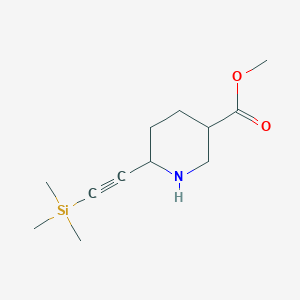
5-Fluoro-3-methylidene-1,2-dihydroindene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-3-methylidene-1,2-dihydroindene is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry . This compound, characterized by the presence of a fluorine atom and a methylidene group, exhibits unique chemical behaviors that are of significant interest to chemists and researchers.
Vorbereitungsmethoden
The synthesis of 5-Fluoro-3-methylidene-1,2-dihydroindene typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis often begins with indene or its derivatives.
Fluorination: Introduction of the fluorine atom can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Methylidene Introduction: The methylidene group can be introduced through a Wittig reaction, using appropriate phosphonium ylides.
Cyclization: The final step involves cyclization to form the dihydroindene structure.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
5-Fluoro-3-methylidene-1,2-dihydroindene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its fully saturated form.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-3-methylidene-1,2-dihydroindene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound’s biological activity is of interest in drug discovery and development, particularly for its potential antiviral and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 5-Fluoro-3-methylidene-1,2-dihydroindene exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-3-methylidene-1,2-dihydroindene can be compared with other indene derivatives such as:
- 5-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
- (5-Fluoro-2-methyl-1H-inden-3-yl)acetic acid
- Indane (2,3-Dihydro-1H-indene)
These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical and biological properties .
Eigenschaften
Molekularformel |
C10H9F |
|---|---|
Molekulargewicht |
148.18 g/mol |
IUPAC-Name |
5-fluoro-3-methylidene-1,2-dihydroindene |
InChI |
InChI=1S/C10H9F/c1-7-2-3-8-4-5-9(11)6-10(7)8/h4-6H,1-3H2 |
InChI-Schlüssel |
AESKZLZTYSHPBA-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CCC2=C1C=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2-methoxyethanone](/img/structure/B13898473.png)



![5-benzyl-2-(4-tert-butylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B13898498.png)


![sodium;6-[3-[2-[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13898516.png)

![Methyl thieno[2,3-C]pyridine-4-carboxylate](/img/structure/B13898523.png)




